



Canocapavir: In Vitro Antiviral Activity Assay Protocols

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Canocapavir (formerly ZM-H1505R) is a novel, orally bioavailable capsid assembly modulator (CpAM) targeting the hepatitis B virus (HBV) core protein (HBc).[1] It represents a distinct class of pyrazole-based CpAMs that interfere with the HBV replication cycle.[2][3] Mechanistically, canocapavir is classified as a type II CpAM (also known as CAM-E), which functions by accelerating the kinetics of capsid assembly, leading to the formation of morphologically normal but predominantly empty capsids that lack the viral pregenomic RNA (pgRNA) and polymerase. [4][5] This action effectively disrupts the viral life cycle by preventing the encapsidation of the HBV genome.[2][5] Furthermore, canocapavir has been shown to induce a conformational change in the HBc linker region, which interferes with the interaction between HBc and the HBV large surface protein (LHBs), thereby diminishing the production of empty virions.[3][5] This document provides detailed protocols for assessing the in vitro antiviral activity of canocapavir against HBV.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity of **canocapavir** against HBV in various cell-based assays.

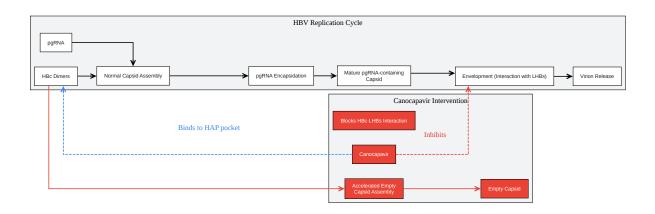


| Cell Line | Assay Method | Parameter | Value | Reference |
|------------------------------|-----------------|-----------|-------------------------|-----------|
| HepAD38 | qPCR | EC50 | 0.1185 μM (118.5 nM) | [2] |
| HepG2.2.15 | Not Specified | EC50 | 10 nM | [6] |
| Primary Human Hepatocytes | Infection Assay | EC50 | 12 nM | [6] |
| HepAD38 | MTT Assay | CC50 | > 24 μM | [2] |

Mechanism of Action: Signaling Pathway

Canocapavir's mechanism of action involves binding to the hydrophobic pocket at the dimerdimer interface of the HBV core protein, which allosterically modulates its function. This leads to the formation of empty viral capsids and disrupts critical protein-protein interactions necessary for viral maturation and egress.





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Caption: Canocapavir's mechanism of action on the HBV replication cycle.

Experimental Protocols Antiviral Activity in HepAD38 Cells

This protocol determines the 50% effective concentration (EC50) of **canocapavir** by measuring the inhibition of HBV replication.

- a. Cell Culture and Treatment:
- Culture HepAD38 cells, which replicate HBV in a tetracycline-off manner, in a suitable medium.



- To induce HBV replication, withdraw tetracycline from the culture medium.
- Seed the cells in multi-well plates and allow them to adhere.
- Treat the cells with a serial dilution of canocapavir for a period of 2 days.[2] Include a mocktreated control.
- b. Quantification of Capsid-Associated HBV DNA by qPCR:
- After the treatment period, lyse the cells.
- Isolate intracellular capsid-associated HBV DNA.
- Quantify the HBV DNA levels using a quantitative real-time PCR (qPCR) assay.
- Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the log of the canocapavir concentration and fitting the data to a dose-response curve.

Antiviral Potency in Transiently Transfected HepG2 Cells

This protocol assesses the dose-dependent inhibition of HBV replication in a non-inducible cell line.

- a. Transfection and Treatment:
- Seed HepG2 cells in multi-well plates.
- Transiently transfect the cells with a plasmid containing a 1.1-mer overlength HBV genome (e.g., pHBV1.1).
- Eight hours post-transfection, treat the cells with various concentrations of canocapavir for 4 days.[2] Include positive controls such as Entecavir (ETV) and other CpAMs (e.g., Bay 41-4109, JNJ-6379) and a mock-treated control.[2]
- b. Analysis of HBV DNA Replicative Intermediates by Southern Blotting:
- After treatment, harvest the cells and extract intracellular HBV DNA replicative intermediates.
- Separate the DNA by agarose gel electrophoresis.



- Transfer the DNA to a membrane and hybridize with a DIG-labeled HBV-specific probe.
- Visualize the bands corresponding to relaxed circular DNA (RC), double-stranded linear DNA (DSL), and single-stranded linear DNA (SS) to assess the dose-dependent inhibition of HBV replication.[2]

Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of canocapavir.

- Seed HepAD38 cells in a 96-well plate.
- Treat the cells with a serial dilution of canocapavir for the same duration as the antiviral assay.
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well
 and incubate.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm).
- Calculate the CC50 value from the dose-response curve of cell viability.

Capsid Assembly Assay (Particle Gel Assay)

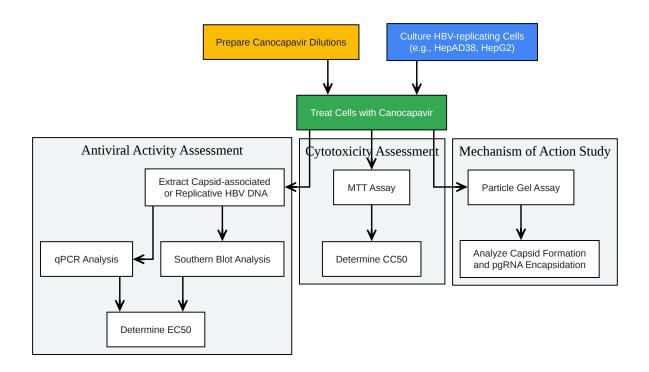
This protocol evaluates the effect of **canocapavir** on the formation of HBV capsids.

- Treat HBV-replicating cells (e.g., HepAD38) with canocapavir for 6 days.[7]
- Lyse the cells and separate the intracellular proteins on a native agarose gel.
- Transfer the proteins to a membrane for immunoblotting.
- Probe the membrane with an anti-HBc antibody to detect intracellular capsids.
- To assess pgRNA encapsidation, perform a parallel hybridization with a DIG-labeled HBVspecific probe on the same membrane.



Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro antiviral activity of **canocapavir**.



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Caption: General workflow for in vitro evaluation of **canocapavir**.

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